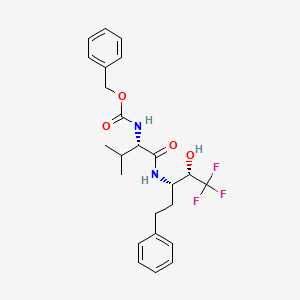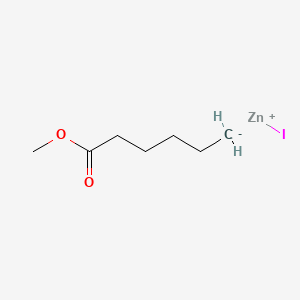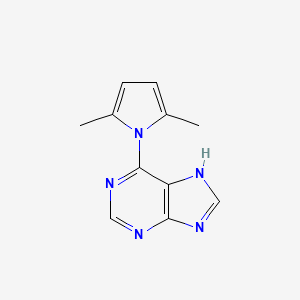
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane is a complex organic compound known for its unique structural properties. It is a member of the diazacyclododecane family, characterized by a twelve-membered ring containing two nitrogen atoms and two oxygen atoms. The phenylethyl groups attached to the nitrogen atoms add to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with a suitable diol in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and influence cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tetraazacyclododecane: Another member of the cyclododecane family, characterized by four nitrogen atoms in the ring.
Diazacyclooctane: A smaller ring structure with two nitrogen atoms.
Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the cyclododecane ring.
Uniqueness
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane is unique due to its combination of a large ring structure with both nitrogen and oxygen atoms and the presence of phenylethyl groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
139495-33-3 |
|---|---|
Fórmula molecular |
C24H34N2O2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4,10-bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C24H34N2O2/c1-3-7-23(8-4-1)11-13-25-15-19-27-21-17-26(18-22-28-20-16-25)14-12-24-9-5-2-6-10-24/h1-10H,11-22H2 |
Clave InChI |
GKHQKUUTOFPUSY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN(CCOCCN1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
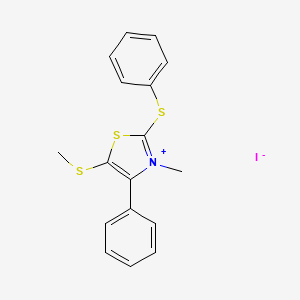
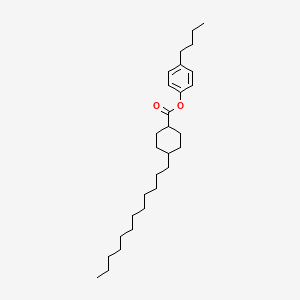

![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
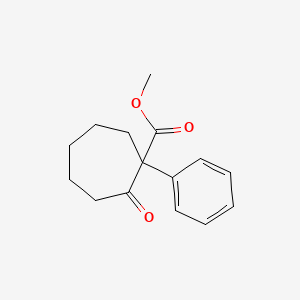
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
